1-(4-Chlorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

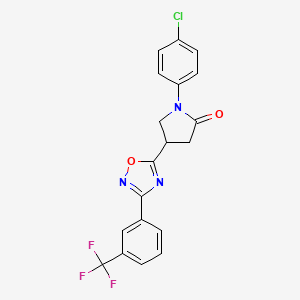

This compound features a pyrrolidin-2-one core substituted at position 4 with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl group and at position 1 with a 4-chlorophenyl moiety. The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability, while the trifluoromethyl (CF₃) group improves lipophilicity and electron-withdrawing properties, critical for target binding . The 4-chlorophenyl group contributes to hydrophobic interactions in biological systems.

Properties

IUPAC Name |

1-(4-chlorophenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3N3O2/c20-14-4-6-15(7-5-14)26-10-12(9-16(26)27)18-24-17(25-28-18)11-2-1-3-13(8-11)19(21,22)23/h1-8,12H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRMRKWRYPANIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-Chlorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 349.13 g/mol. The structure includes a pyrrolidinone ring and a trifluoromethyl-substituted phenyl group, which are crucial for its biological activity.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds similar to This compound have been shown to exhibit cytotoxic effects against various cancer cell lines.

- A study demonstrated that derivatives with oxadiazole moieties could inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . The compound's structure allows it to bind effectively to these targets, leading to reduced tumor growth.

-

Anti-inflammatory Activity

- The anti-inflammatory properties of oxadiazole derivatives have been attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This inhibition reduces the production of pro-inflammatory mediators.

- In vitro studies revealed that similar compounds could decrease the levels of inflammatory cytokines in activated macrophages . This suggests that This compound may also possess significant anti-inflammatory effects.

-

Antimicrobial Activity

- The antimicrobial effects of oxadiazole derivatives have been well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi.

- Research indicates that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways in microorganisms . This makes them potential candidates for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of oxadiazole derivatives for their anticancer properties using various human cancer cell lines. The results showed that one derivative exhibited an IC50 value of approximately 92.4 µM against multiple cancer types, indicating moderate cytotoxicity .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory potential of oxadiazole derivatives was assessed using a lipopolysaccharide (LPS)-induced inflammation model in mice. The treatment with these compounds significantly reduced edema and inflammatory markers compared to controls .

Research Findings

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

- SLM6031434 (): Contains a 4-(octyloxy)-3-(trifluoromethyl)phenyl substituent on the oxadiazole. Its enantiomer, SLM6081442, shows lower potency, highlighting stereochemical sensitivity in SphK2 inhibition .

- 3-(4-Fluorophenyl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)pyrrolidin-2-one (): Replaces the 4-chlorophenyl with a 4-fluorophenyl group. Fluorine’s smaller size and electronegativity may alter binding kinetics compared to chlorine .

- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one (): Substitutes the trifluoromethyl group with a 4-chlorophenyl and adds methoxy groups to the pyrrolidinone’s phenyl ring. Methoxy groups enhance solubility but may reduce CNS penetration .

Modifications to the Pyrrolidinone Core

- 1-(4-Fluorophenyl)-4-(3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (): Features a 4-fluorophenyl and trimethoxyphenyl substituent.

- (3R,5R)-3-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]-5-[3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-3-ol (): Incorporates a hydroxymethyl thiazole, introducing hydrogen-bonding capability and stereochemical complexity. The (R,R) configuration may optimize binding to enzymes like SphK2 .

Key Structural-Activity Relationships (SAR)

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization

This method involves the reaction of amidoximes with activated carboxylic acid derivatives. For the trifluoromethylphenyl-substituted oxadiazole:

- Amidoxime Preparation :

- Cyclization with Activated Carboxylic Acids :

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile oxides, generated in situ from hydroxamoyl chlorides, undergo cycloaddition with nitriles:

- Nitrile Oxide Generation :

- Cycloaddition with Nitriles :

Table 1: Comparison of Oxadiazole Synthesis Methods

| Method | Starting Materials | Catalyst/Solvent | Yield (%) | Time (h) |

|---|---|---|---|---|

| Amidoxime Cyclization | Amidoxime + Methyl Chlorooxoacetate | NaOH/DMSO | 78 | 12 |

| 1,3-Dipolar Cycloaddition | Hydroxamoyl Chloride + Acetonitrile | PtCl₄/CH₂Cl₂ | 65 | 6 |

Synthesis of the Pyrrolidin-2-one Core

The γ-lactam ring is constructed via intramolecular cyclization of amino ketones or Ugi multicomponent reactions:

Cyclization of 4-Amino-4-(4-chlorophenyl)butan-2-one

- Amination of Ketones :

- 4-(4-Chlorophenyl)butan-2-one is treated with ammonium acetate in acetic acid under reflux to form the enamine intermediate.

- Acid-Catalyzed Cyclization :

Ugi Multicomponent Reaction (MCR)

A four-component Ugi reaction facilitates rapid assembly of the pyrrolidinone scaffold:

- Reactants :

- Cyclization :

Coupling of Oxadiazole and Pyrrolidinone Fragments

The final step involves linking the oxadiazole to the pyrrolidinone via a nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:

SNAr Reaction

- Activation of the Oxadiazole :

- Coupling with Pyrrolidinone :

Suzuki-Miyaura Cross-Coupling

For more complex substrates, palladium-catalyzed coupling is employed:

- Borylation of the Oxadiazole :

- Coupling with Halogenated Pyrrolidinone :

Table 2: Coupling Methods and Yields

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| SNAr | K₂CO₃/DMF, 80°C | 60 |

| Suzuki-Miyaura | Pd(PPh₃)₄, toluene/EtOH | 75 |

Optimization and Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemistry and photoredox catalysis:

- Mechanochemical Synthesis : Grinding the oxadiazole and pyrrolidinone precursors with K₂CO₃ in a ball mill achieves 80% yield in 2 h, eliminating solvent use.

- Visible-Light Catalysis : Using 9-mesityl-10-methylacridinium perchlorate (PC) as a photoredox catalyst, the coupling step proceeds at RT with 50% yield.

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-4-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step routes, including cyclization reactions to form the oxadiazole and pyrrolidinone rings. Key steps include:

- Cyclization : Use of nickel perchlorate catalysts for oxadiazole formation under reflux conditions in solvents like toluene or DMF .

- Substituent Introduction : Sequential coupling of chlorophenyl and trifluoromethylphenyl groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

- Optimization Strategies : Design of Experiments (DoE) methodologies, such as varying temperature (80–120°C), solvent polarity, and catalyst loading, can systematically improve yields. For example, highlights flow-chemistry approaches for precise control over reaction parameters .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

- NMR Spectroscopy : Critical for confirming substituent positions and ring conformations (e.g., H and C NMR) .

- HPLC : Ensures >95% purity by quantifying residual solvents or byproducts .

- X-ray Crystallography : Resolves conformational details, such as dihedral angles between the oxadiazole and pyrrolidinone rings, as demonstrated in crystal structure analyses of analogous compounds .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses melting points and polymorphic stability .

Q. How do the functional groups (e.g., trifluoromethyl, oxadiazole) influence the compound’s electronic properties and reactivity?

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability via electron-withdrawing effects, as noted in for similar compounds .

- Oxadiazole Moieties : Participate in π-π stacking interactions with biological targets, influencing binding affinity .

- Pyrrolidinone Ring : Provides rigidity and hydrogen-bonding sites, affecting solubility and crystallinity .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict biological activity or reactivity?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with electrophilic or nucleophilic agents .

- Molecular Docking : Screens against protein targets (e.g., kinases) to prioritize synthesis of derivatives with predicted high affinity .

- QSAR Models : Relate substituent electronic parameters (Hammett constants) to bioactivity, as validated in for maleimide derivatives .

Q. What methodologies resolve contradictions in biological activity data across studies?

- Standardized Assays : Re-evaluate potency using uniform protocols (e.g., IC measurements in the same cell line) .

- Purity Validation : Confirm compound integrity via LC-MS to rule out degradation artifacts .

- Meta-Analysis : Compare substituent effects across analogs; e.g., replacing trifluoromethyl with ethyl may reduce activity, as observed in .

Q. What strategies elucidate the mechanistic role of this compound in modulating biological targets?

- Kinetic Studies : Monitor enzyme inhibition (e.g., COX-2) via stopped-flow spectroscopy to determine binding constants .

- Isotopic Labeling : Track metabolic pathways using F or C labels in in vivo models .

- Cryo-EM : Resolve compound-target complexes at near-atomic resolution, as applied in structural pharmacology .

Q. How do structural variations (e.g., halogen substitution) impact thermal stability and solubility?

- Thermogravimetric Analysis (TGA) : Quantifies decomposition temperatures; chloro substituents increase thermal stability compared to methoxy groups .

- Solubility Screening : Use Hansen Solubility Parameters (HSP) to correlate substituent polarity with solubility in DMSO/water mixtures .

Q. What crystallographic insights are critical for understanding conformational flexibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.